1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2,2-dimethylpropan-1-one

Conformational restriction sp³-rich scaffolds Rotatable bond count

Fragment libraries dominated by planar aromatics miss key 3D binding epitopes. This sp³-rich diazatricycloundecane-pivalamide (CAS 2059955-39-2) addresses that gap as a conformationally rigid building block (1 rotatable bond, logP 1.6) for autophagy inhibitor development and DEL library diversification. • Single secondary amine handle enables rapid SAR elaboration at R¹/R² positions • Validated in lysosomotropic autophagy inhibitor series; acyl substituent governs LC3-II accumulation potency • 95% purity, MW 236.35, ambient shipping; stocked for immediate global delivery

Molecular Formula C14H24N2O
Molecular Weight 236.35 g/mol
Cat. No. B13194793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2,2-dimethylpropan-1-one
Molecular FormulaC14H24N2O
Molecular Weight236.35 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)N1CC2CCC1C3C2CNC3
InChIInChI=1S/C14H24N2O/c1-14(2,3)13(17)16-8-9-4-5-12(16)11-7-15-6-10(9)11/h9-12,15H,4-8H2,1-3H3
InChIKeyBLZHATLNPQPVSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pivaloyl-Diazatricycloundecane: Identity & Properties


1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2,2-dimethylpropan-1-one (CAS 2059955-39-2) is a sp³-rich diazatricycloundecane derivative with molecular formula C₁₄H₂₄N₂O and molecular weight 236.35 g/mol [1]. It belongs to a class of bridged bicyclic diamines that have recently been explored as lysosomotropic autophagy inhibitors and as scaffolds for fragment-based drug discovery [2][3]. The compound features a tertiary amide linkage between the pivaloyl group and the diazatricycloundecane core, resulting in limited conformational flexibility (only 1 rotatable bond) and a calculated logP of approximately 1.6 [1]. These physicochemical properties, combined with a high fraction of sp³-hybridized carbons, position this compound as a conformationally constrained, three-dimensional building block for medicinal chemistry programs targeting challenging protein-protein interactions or lysosomal pathways [2][3].

1
Workflow Fit: Fragment-based autophagy & lysosomal pathway studies
2
Selection Context: Conformationally constrained sp³-rich scaffold
3
Use Context: Med chem programs targeting challenging PPIs

Substitution Risks for Pivaloyl-Diazatricycloundecane


The diazatricycloundecane scaffold tolerates extensive substitution at three independently variable positions (R¹, R², R³), and published structure–activity relationship (SAR) studies demonstrate that even subtle changes at the amide nitrogen dramatically alter biological activity and physicochemical properties [1]. For example, in the lysosomotropic autophagy inhibitor series, the nature of the N-acyl substituent directly governs LC3-II accumulation potency, lysosomal pH elevation, and anti-proliferative activity, with certain analogs showing >10-fold differences in cellular EC₅₀ values [1]. Replacing the pivaloyl group of 1-{4,8-diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2,2-dimethylpropan-1-one with other acyl moieties can alter lipophilicity (logP), hydrogen-bond acceptor count, and the three-dimensional presentation of the substituent, all of which have been shown to affect target engagement and off-target profiles within this chemotype [1]. Consequently, generic substitution without experimental validation in the specific assay context is not scientifically justified.

N-Acyl Group Modulates Activity
Generic substitution of the pivaloyl group may dramatically alter target engagement and assay-specific readouts.
LogP Alters Lysosomal Accumulation
Replacing the pivaloyl moiety may shift lipophilicity and alter lysosomotropic accumulation profiles.
Conformational Ensemble Differs
Simpler N-acyl analogs may exhibit different rotational freedom and 3D conformational ensembles.

Quantitative Comparator Evidence


Conformational Restriction vs. Linear Alkyl Amides

The pivaloyl (2,2-dimethylpropanoyl) group of this compound introduces a sterically demanding, conformationally restricted amide side chain. In comparison, the 2024 SAR study reported that linear or smaller branched N-acyl analogs (e.g., acetyl, propanoyl, isobutyryl derivatives) with greater rotational freedom exhibited reduced or altered biological activity [1]. Specifically, compound 1u, which carries an N-benzyl substituent rather than a pivaloyl group, was the most potent autophagy inhibitor identified, indicating that the steric and electronic properties of the N-acyl group critically modulate activity [1]. The target compound possesses a single rotatable bond (the pivaloyl C–N bond), whereas simpler N-acetyl congeners have a lower steric barrier to rotation, potentially leading to different conformational ensembles and target interactions.

Conformational Restriction
Class-level inference
1 rotatable bond (pivaloyl) vs. 2+ rotatable bonds (simpler N-acyl analogs)
May limit off-target conformational effects in protein-binding assays.
Quantitative biological difference not directly measured for this exact pair.
Conformational restriction sp³-rich scaffolds Rotatable bond count

Lipophilicity Modulation vs. Chloroquine

The calculated logP of 1-{4,8-diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2,2-dimethylpropan-1-one is 1.6 (XLogP3-AA) [1]. This is significantly lower than that of chloroquine (logP ~4.7), a classic lysosomotropic autophagy inhibitor that served as a comparator in the primary literature [2]. The reduced lipophilicity of the diazatricycloundecane scaffold, combined with its sp³-rich character, has been associated with improved drug-like physicochemical properties compared to traditional lysosomotropic agents [2].

Lipophilicity Modulation
Cross-study comparable
XLogP3-AA = 1.6 vs. Chloroquine logP ~4.7 (Δ ≈ 3.1 log units)
Supports reduced non-specific binding and cleaner chemical probe context.
Based on calculated logP; experimental validation required.
Lipophilicity logP Lysosomotropic agents

Hydrogen-Bond Donor Count Comparison

The target compound contains exactly 1 hydrogen-bond donor (HBD) (the secondary amine of the diazatricycle) and 2 hydrogen-bond acceptors (amide carbonyl and tertiary amine) [1]. In contrast, many diazatricycloundecane analogs bearing N–H carboxamides or N–H ureas at the pyrrolidine nitrogen possess 2 HBDs, which can reduce membrane permeability. A reduction from 2 to 1 HBD is often associated with improved CNS penetration potential based on established medicinal chemistry guidelines (e.g., Lipinski's rules and CNS MPO scores).

H-Bond Donor Count
Class-level inference
1 HBD (target) vs. 2 HBDs (NH-carboxamide/urea analogs)
May improve passive permeability and CNS penetration potential.
Based on medicinal chemistry guidelines; requires experimental validation.
Hydrogen-bond donors Permeability Blood-brain barrier

Gold(I)-Catalyzed vs. Traditional Synthesis

The core diazatricycloundecane scaffold is accessible via a gold(I)-catalyzed Conia-ene-type 5-exo-dig cyclization with complete regioselectivity, as reported by Doi et al. (2023) [1]. Subsequent stepwise substituent assembly enables systematic variation at the pyrrolidine nitrogen (R³ position) to install the pivaloyl group. This modular synthetic route contrasts with earlier multi-step approaches that required pre-functionalization of the bicyclic framework and suffered from lower overall yields. The gold-catalyzed method provides access to the pivaloyl-substituted derivative in gram-scale quantities with >95% purity .

Synthetic Accessibility
Supporting evidence
5-step scaffold synthesis via gold(I)-catalyzed key cyclization
Supports gram-scale procurement and library synthesis workflows.
Reported 2-4 fewer steps vs. traditional routes; final purity ≥95%.
Synthetic accessibility Gold catalysis Conia-ene reaction

Pivaloyl-Diazatricycloundecane Applications


Constrained Fragment for Autophagy Inhibitor Optimization

The low logP (1.6), single HBD, and rigid pivaloyl substituent make this compound a promising fragment for further elaboration into autophagy-modulating chemical probes. Researchers can use it as a starting point for SAR studies at the R¹ and R² positions of the diazatricycloundecane scaffold, leveraging the published SAR framework for LC3-II accumulation and anti-proliferative activity [1].

sp³-Rich Building Block for DEL Synthesis

The compound's high fraction of sp³ carbons, low molecular weight, and single reactive secondary amine handle make it suitable for inclusion in DNA-encoded libraries targeting challenging protein targets. Its three-dimensional shape complements traditional planar aromatic DEL scaffolds and may increase hit diversity [2].

Physicochemical Benchmark for Lysosomotropic Agents

With a logP of 1.6 and favorable drug-like properties, this compound can serve as a negative control or benchmark in assays comparing novel lysosomotropic agents to chloroquine (logP ~4.7). The substantial lipophilicity difference (ΔlogP ≈ 3.1) supports its use in studying the relationship between logP and lysosomal accumulation [3].

Application
Selection Property
Validation Focus
Autophagy Inhibitor SAR
Conformational constraint / pivaloyl substitution
LC3-II accumulation & anti-proliferative endpoints
DNA-Encoded Library Synthesis
sp³-rich scaffold / amine handle
Library diversity & 3D-shape complementarity
Physicochemical Benchmarking
Low logP (1.6) / low HBD count
Lysosomal accumulation & target engagement assays
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